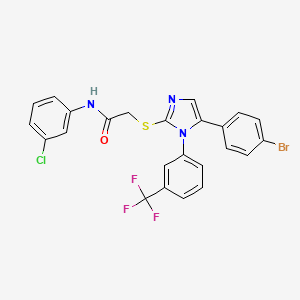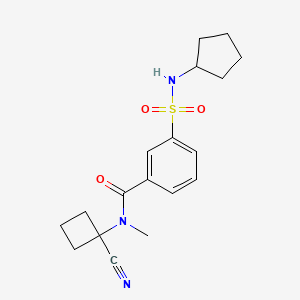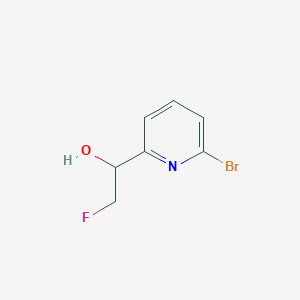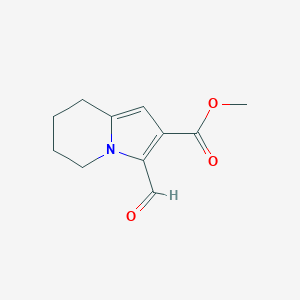
2-(2-Methylmorpholin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 14890-74-5 . It has a molecular weight of 145.2 . The IUPAC name for this compound is 2-(2-methyl-4-morpholinyl)ethanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2-Methylmorpholin-4-yl)ethan-1-ol” is 1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 145.2 .Applications De Recherche Scientifique
Force Field Development for Alcohols and Polyalcohols
A new force field has been developed for alcohol and polyalcohol molecules, demonstrating the transferability of the proposed potential through the simulation of a wide variety of alcohol families. This research provides a foundation for accurately predicting the thermodynamic properties of alcohols, including 2-(2-Methylmorpholin-4-yl)ethan-1-ol, along the liquid/vapor saturation curve (Ferrando et al., 2009).
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes of tridentate ligands have shown good DNA binding propensity and nuclease activity, highlighting the potential of these complexes in biochemistry and pharmacology. This research indicates the structural and functional versatility of compounds related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol, suggesting their utility in designing molecules with specific interactions with biological targets (Kumar et al., 2012).
Synthesis of Novel Compounds for Antiviral Activity
In the context of COVID-19, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids have been synthesized using a predecessor molecule related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol. These compounds have shown good docking scores to COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).
Catalysis and Organic Synthesis
Research on palladium-catalyzed synthesis techniques has explored oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, revealing methods for efficiently synthesizing complex organic structures. This work underscores the role of catalysts in mediating reactions involving alcohol derivatives, offering insights into the synthesis of diverse organic compounds (Gabriele et al., 2000).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(2-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKYIPATVFEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylmorpholin-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)



